Deltakephalin

Description

Properties

IUPAC Name |

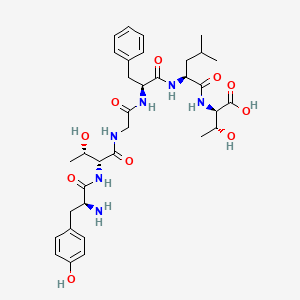

(2R,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEFCEUSQYDJIF-RNJDTFMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005775 | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85286-38-0 | |

| Record name | Deltakephalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085286380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deltakephalin: A Deep Dive into its Discovery, Synthesis, and Cellular Signaling

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and signaling mechanisms of deltakephalin, a potent and highly selective delta-opioid receptor agonist. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways.

Discovery and History

This compound, with the amino acid sequence Tyr-D-Thr-Gly-Phe-Leu-Thr (DTLET), emerged from research in the mid-1980s focused on developing highly selective ligands for the opioid receptors. A pivotal 1985 publication by a French research group, including B.P. Roques and colleagues, described the synthesis and properties of a series of linear enkephalin analogues. Within this seminal work, the hexapeptide now known as this compound was identified as exhibiting a remarkable selectivity for the delta-opioid receptor over the mu-opioid receptor. This discovery was a significant step forward in the quest for opioid compounds with more specific pharmacological profiles, potentially offering therapeutic benefits with fewer side effects than less selective opioids. The crystal structure of this compound was later elucidated, confirming its specific amino acid sequence and three-dimensional conformation.[1]

Synthesis of this compound

The primary method for synthesizing this compound, like many other peptides, is through Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

General Principles of Solid-Phase Peptide Synthesis

SPPS involves a cyclical process of deprotection and coupling reactions. The C-terminal amino acid is first attached to a solid support (resin). The temporary protecting group on the α-amino group of the resin-bound amino acid is then removed (deprotection). The next amino acid, with its α-amino group protected and its carboxyl group activated, is then coupled to the deprotected amino acid on the resin. This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Experimental Protocol for this compound Synthesis (Illustrative)

The following is a generalized protocol for the manual solid-phase synthesis of this compound (Tyr-D-Thr-Gly-Phe-Leu-Thr) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-L-Thr(tBu)-Wang resin (or similar suitable resin for C-terminal acid)

-

Fmoc-protected amino acids: Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Thr(tBu)-OH, Fmoc-L-Tyr(tBu)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)

Procedure:

-

Resin Swelling: The Fmoc-L-Thr(tBu)-Wang resin is swelled in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc protecting group from the threonine. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling (Leucine):

-

Fmoc-L-Leu-OH (3 equivalents) and HBTU (3 equivalents) are dissolved in DMF.

-

DIPEA (6 equivalents) is added to the amino acid solution to activate the carboxyl group.

-

The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow for complete coupling.

-

The resin is then washed with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat Deprotection and Coupling: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence: Phenylalanine, Glycine, D-Threonine, and Tyrosine.

-

Final Deprotection: After the final amino acid (Tyrosine) is coupled, the N-terminal Fmoc group is removed using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: The peptide-resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl (tBu) side-chain protecting groups.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting solid is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.

Quantitative Data: Receptor Binding Affinity

This compound exhibits a high affinity and remarkable selectivity for the delta-opioid receptor. The binding affinities are typically determined through radioligand binding assays, where the ability of this compound to displace a radiolabeled ligand from the mu (µ), delta (δ), and kappa (κ) opioid receptors is measured. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Ligand | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (µ/δ) | Selectivity (κ/δ) |

| This compound (DTLET) | ~250 | ~1 | >10,000 | ~250 | >10,000 |

| [D-Pen2, D-Pen5]enkephalin (DPDPE) | ~1000 | ~1 | >10,000 | ~1000 | >10,000 |

| Morphine | ~1 | ~200 | ~500 | 0.005 | 0.002 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions, tissue preparation, and radioligand used. DPDPE and Morphine are included for comparison as a standard delta-selective agonist and a standard mu-selective agonist, respectively.

Signaling Pathways of this compound

This compound exerts its cellular effects by binding to and activating the delta-opioid receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. The signaling cascade initiated by this compound binding is primarily mediated by inhibitory G-proteins (Gi/Go).

Experimental Workflow for Studying this compound Signaling

References

Deltakephalin's Mechanism of Action in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltakephalin, an endogenous opioid peptide, exerts its neuromodulatory effects primarily through the activation of the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily. This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's action in neurons. It details the receptor binding kinetics, downstream signaling cascades, and the subsequent modulation of neuronal excitability and neurotransmitter release. This document is intended to serve as a technical resource, incorporating detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting the delta-opioid system.

Introduction

The opioid system plays a critical role in a myriad of physiological processes, including pain perception, mood regulation, and reward pathways. This system comprises three main receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR), along with their endogenous peptide ligands. This compound is a naturally occurring heptapeptide with a high affinity and selectivity for the DOR.[1] Understanding the precise mechanism of action of this compound at the neuronal level is paramount for the development of novel therapeutics with improved efficacy and side-effect profiles compared to traditional mu-opioid agonists. This guide will dissect the intricate signaling pathways initiated by this compound, from receptor binding to its ultimate effects on neuronal function.

Receptor Binding and Selectivity

This compound's biological activity is initiated by its binding to the delta-opioid receptor. The affinity and selectivity of this interaction are crucial determinants of its pharmacological profile. Quantitative analysis of this compound's binding characteristics is typically performed using radioligand binding assays.

Data Presentation: this compound Binding Affinities

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Delta (DOR) | [125I][D-Ala2]deltorphin-I | Mouse brain membranes | 0.5 (KD) | [2] |

| Mu (MOR) | [3H]DAMGO | Rat brain homogenate | >1000 | [3] |

| Kappa (KOR) | [3H]U-69,593 | Guinea pig brain homogenate | >1000 | [3] |

Note: Data from different studies are presented to illustrate typical affinity ranges. For rigorous comparison, data from a single study using consistent experimental conditions is ideal.

G-Protein Activation and Downstream Signaling

Upon binding this compound, the DOR undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for heterotrimeric G-proteins of the Gi/o family.[4] This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating two primary downstream signaling cascades.

Inhibition of Adenylyl Cyclase

The activated Gαi/o subunit, in its GTP-bound state, directly inhibits the activity of adenylyl cyclase (AC). This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The reduction in intracellular cAMP levels leads to decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins, including ion channels and transcription factors.

Modulation of Ion Channels by Gβγ Subunits

The dissociated Gβγ dimer also acts as a signaling molecule, directly modulating the activity of various ion channels. A key effect is the inhibition of presynaptic N-type and P/Q-type voltage-gated calcium channels (VGCCs).[5] This inhibition reduces calcium influx into the presynaptic terminal, a critical step for the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release. Additionally, Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. huguenardlab.stanford.edu [huguenardlab.stanford.edu]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic role of voltage-gated potassium channels in age-related neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct inhibition of voltage-activated Ca2+ channels by delta-opioid agonists in dorsal root ganglion neurons devoid of functional T-type Ca2+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Properties of Deltakephalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltakephalin is a potent and highly selective synthetic opioid peptide agonist for the delta (δ)-opioid receptor. Its remarkable selectivity distinguishes it from many other opioid peptides, which often exhibit affinity for multiple opioid receptor types (mu, kappa, and delta). This high selectivity makes this compound an invaluable tool for elucidating the physiological and pharmacological roles of the delta-opioid system and a promising lead compound for the development of novel therapeutics with potentially fewer side effects than traditional mu-opioid agonists like morphine. This guide provides a comprehensive overview of the core biological properties of this compound, detailing its binding characteristics, functional activity, and the signaling pathways it modulates.

Core Biological Properties of this compound

This compound's biological activity is characterized by its high affinity and selectivity for the δ-opioid receptor, through which it initiates a cascade of intracellular signaling events.

Binding Affinity and Selectivity

The initial and most critical step in this compound's mechanism of action is its binding to the δ-opioid receptor. This interaction is typically quantified using radioligand binding assays, which measure the affinity of a ligand for a receptor. The dissociation constant (Ki) is a common measure of binding affinity, with a lower Ki value indicating a higher affinity.

This compound exhibits nanomolar affinity for the δ-opioid receptor, while its affinity for the mu (μ)- and kappa (κ)-opioid receptors is significantly lower, demonstrating its high selectivity.

| Opioid Receptor Subtype | This compound Binding Affinity (Ki) | Reference Compound | Reference Compound Binding Affinity (Ki) |

| Delta (δ) | ~1-5 nM | DPDPE | ~1.4 nM[1] |

| Mu (μ) | >1000 nM | DAMGO | ~1.23 nM[1] |

| Kappa (κ) | >1000 nM | U-69,593 | ~0.70 nM[1] |

Table 1: Representative binding affinities of this compound for the three main opioid receptor subtypes. Values are approximate and can vary depending on the experimental conditions and tissue preparation.

Functional Activity

Upon binding to the δ-opioid receptor, this compound acts as an agonist, meaning it activates the receptor and triggers a biological response. The functional potency and efficacy of this compound are assessed through various in vitro functional assays.

GTPγS Binding Assay: This assay measures the activation of G-proteins, which is one of the earliest events in GPCR signaling. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation. The potency of an agonist in this assay is expressed as the half-maximal effective concentration (EC50), and the maximum effect is denoted as Emax.

cAMP Inhibition Assay: Delta-opioid receptors are typically coupled to inhibitory G-proteins (Gi/o). Activation of these G-proteins by an agonist like this compound leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The potency (EC50) and efficacy (Emax) of an agonist in inhibiting cAMP production are key measures of its functional activity.

| Functional Assay | This compound Potency (EC50) | This compound Efficacy (Emax) |

| GTPγS Binding | Estimated in the low nanomolar range | Full or high-efficacy agonist |

| cAMP Inhibition | Estimated in the low nanomolar range | High-efficacy inhibition |

Table 2: Estimated functional potency and efficacy of this compound in key in vitro assays. Specific values can vary between studies and experimental systems.

Signaling Pathways of the Delta-Opioid Receptor

The binding of this compound to the δ-opioid receptor initiates a complex network of intracellular signaling pathways, leading to various cellular responses. The primary signaling cascade involves the activation of heterotrimeric G-proteins.

References

An In-depth Technical Guide to the Deltakephalin and Delta-Opioid Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between deltakephalin and the delta-opioid receptor (DOR). It includes quantitative binding and functional data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of this critical ligand-receptor system.

Introduction to this compound and the Delta-Opioid Receptor

The delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the central nervous system for modulating pain, mood, and addictive behaviors.[1][2] Deltakephalins, a class of endogenous and synthetic peptides, are highly selective agonists for the DOR. Their interaction initiates a cascade of intracellular signaling events that produce a range of physiological effects. Unlike mu-opioid receptor (MOR) agonists, which are the primary targets of traditional opioid painkillers, DOR agonists show promise for providing analgesia with a reduced risk of respiratory depression and abuse liability.[1][3] This guide delves into the specifics of this interaction, providing the technical details necessary for advanced research and development.

Molecular Profile and Binding Affinity

This compound is a peptide agonist known for its high affinity and selectivity for the delta-opioid receptor. Dermenkephalin, a naturally occurring this compound, demonstrates the critical role of its C-terminal residues in specifying its powerful delta-directing ability.[4] The binding affinity of this compound and other opioids is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. Lower Ki values indicate higher binding affinity.

| Compound | Receptor Type | Ki (nM) | Selectivity (μ/δ Ratio) |

| [D-Ala2]deltorphin-I | Delta (δ) | 0.5 | 1388 |

| Deltorphin II | Delta (δ) | ~0.13 | Highly Selective |

| DPDPE | Delta (δ) | 1.4 | Highly Selective |

| DAMGO | Mu (μ) | 1.23 | 500-fold vs. δ and κ |

| Naltrindole | Delta (δ) | 0.04 | Highly Selective |

Data compiled from multiple sources.[5][6][7] Note that experimental conditions can influence Ki values.

Functional Activity and Signaling Pathways

Activation of the DOR by this compound initiates intracellular signaling cascades primarily through the Gαi/o subunit of its coupled G-protein.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Additionally, the dissociated Gβγ subunits can modulate other effectors, such as ion channels.[3]

The canonical pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase, which is a key mechanism for the therapeutic effects of DOR agonists. This pathway ultimately leads to the modulation of neuronal excitability.

Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways, such as the MAPK/ERK pathway. Some ligands may show "biased agonism," preferentially activating either the G-protein or β-arrestin pathway, which has significant implications for drug design.[9][10]

| Assay Type | Parameter | Value (nM) |

| GTPγS Binding | EC50 | Varies (Potent Agonist) |

| cAMP Accumulation | EC50 | Varies (Inhibitory) |

| β-Arrestin Recruitment | EC50 | Ligand Dependent |

EC50 values are highly dependent on the specific this compound analog and the experimental system used.[11]

Experimental Protocols

Accurate characterization of the this compound-DOR interaction relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

The following diagram outlines a typical workflow for characterizing a novel ligand's interaction with the delta-opioid receptor.

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[12]

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the delta-opioid receptor.[13]

-

Incubation: In a 96-well plate, incubate the cell membranes (e.g., 7 µg of protein) with a fixed concentration of a radiolabeled DOR ligand (e.g., [³H]DPDPE) and varying concentrations of the unlabeled test compound (this compound analog).[14]

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 90 minutes at room temperature).[14]

-

Filtration: Rapidly separate the bound from unbound radioligand by filtering the reaction mixture through glass fiber filters.[13][15]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[13]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[16]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins upon agonist binding to the receptor.[17][18]

-

Membrane Preparation: Use membranes from cells expressing the DOR.

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.[13][19]

-

Incubation: Incubate the membranes with varying concentrations of the agonist (this compound) and a fixed concentration of [³⁵S]GTPγS.[13][20]

-

Termination: After a set incubation period (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters.[13]

-

Washing and Counting: Wash the filters with ice-cold buffer and measure the incorporated [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8][21]

-

Cell Culture: Use whole cells expressing the DOR.

-

Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Agonist Treatment: Add varying concentrations of the this compound analog to the cells.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, often based on competitive immunoassay principles like HTRF.[21][22]

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the IC50.

This assay quantifies the recruitment of β-arrestin to the activated DOR, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays.[10][23]

-

Cell Line: Use a cell line co-expressing the DOR fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).[10]

-

Agonist Stimulation: Treat the cells with varying concentrations of the this compound analog.

-

Signal Detection: If an agonist induces the interaction between the receptor and β-arrestin, the donor and acceptor molecules are brought into close proximity, resulting in a BRET signal that can be measured with a plate reader.

-

Data Analysis: Plot the BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

Conclusion

The interaction between this compound and the delta-opioid receptor is a complex process with significant therapeutic potential. A thorough understanding of its binding kinetics, functional activity, and downstream signaling pathways is crucial for the development of novel analgesics and other therapeutics with improved side-effect profiles. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers working in this promising area of pharmacology.

References

- 1. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 3. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity | bioRxiv [biorxiv.org]

- 4. Molecular determinants of receptor affinity and selectivity of the natural delta-opioid agonist, dermenkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of seven opioids in P-glycoprotein-competent mice: assessment of unbound brain EC50,u and correlation of in vitro, preclinical, and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. mdpi.com [mdpi.com]

- 15. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioligand-binding studies [bio-protocol.org]

- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

In Vitro Bioactivity of Deltakephalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro bioactivity of Deltakephalin, a potent and selective agonist for the delta-opioid receptor (DOR). This compound, and its close analog [D-Ala², D-Leu⁵]-enkephalin (DADLE), are crucial tools in opioid research. This document summarizes key quantitative data, details experimental protocols for assessing bioactivity, and visualizes the associated signaling pathways and workflows.

Quantitative Bioactivity Data of this compound and its Analog DADLE

The following table summarizes the key in vitro bioactivity parameters for this compound and its widely used analog, DADLE, at the delta-opioid receptor. These values are essential for comparing the potency and efficacy of these ligands in various functional assays.

| Ligand | Assay Type | Receptor | Cell/Tissue Type | Parameter | Value (nM) |

| [3H]DADLE | Radioligand Binding | Delta-Opioid Receptor | HEK293 cells | Kd | 1.2 ± 0.1 |

| DADLE | GTPase Assay | Delta-Opioid Receptor | HEK293 cells | EC50 | 45 ± 1 |

Experimental Protocols

Detailed methodologies for key in vitro bioactivity assays are provided below. These protocols are foundational for the characterization of this compound and other delta-opioid receptor agonists.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the delta-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cell membranes expressing the human delta-opioid receptor.

-

[3H]-Naltrindole (radioligand).

-

This compound (test compound).

-

Binding Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of [3H]-Naltrindole (e.g., 0.2 - 30 nM).

-

Varying concentrations of this compound (or buffer for total binding, and a high concentration of a non-radiolabeled antagonist like naltrindole for non-specific binding).

-

Cell membranes (protein concentration to be optimized).

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the delta-opioid receptor upon agonist binding, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

-

Cell membranes expressing the delta-opioid receptor (e.g., from CHO or HEK293 cells).

-

[35S]GTPγS.

-

This compound.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: unlabeled GTPγS.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS (e.g., 0.05 nM).

-

Incubate at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Determine the EC50 and Emax values by fitting the concentration-response data to a sigmoidal curve.

Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the ability of this compound to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, following the activation of the Gi-coupled delta-opioid receptor.

Materials:

-

Whole cells expressing the delta-opioid receptor (e.g., CHO or HEK293 cells).

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and plates.

Procedure:

-

Plate the cells in a suitable microplate and culture overnight.

-

Pre-treat the cells with IBMX for a defined period to prevent cAMP degradation.

-

Add varying concentrations of this compound and incubate.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Generate concentration-response curves to determine the IC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This cell-based assay measures the recruitment of β-arrestin to the activated delta-opioid receptor, a key event in receptor desensitization and signaling.

Materials:

-

PathHunter® cells co-expressing the delta-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX).

-

This compound.

-

PathHunter® Detection Reagents.

-

Cell culture medium and white-walled, clear-bottom microplates.

-

Luminometer.

Procedure:

-

Seed the PathHunter® cells in the microplate and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the cells and incubate for 90 minutes at 37°C.

-

Add the PathHunter® Detection Reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the luminescence signal against the this compound concentration to determine the EC50 for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathway of the delta-opioid receptor and a typical experimental workflow for assessing the in vitro bioactivity of this compound.

Deltakephalin's Role in Neurotransmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of deltakephalin, a naturally occurring opioid peptide, and its pivotal role in neurotransmission. This compound and its synthetic analogs are highly selective agonists for the delta-opioid receptor (DOR), a key target in the development of novel analgesics and therapeutics for mood disorders and other neurological conditions. This document details the molecular interactions, signaling pathways, and functional consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to this compound

Deltakephalins are endogenous opioid peptides that exhibit a high affinity and selectivity for the delta-opioid receptor. A prominent and well-studied synthetic analog is [D-Ala2, D-Leu5]-enkephalin (DADLE). Their selective activation of DORs, without significant engagement of mu-opioid receptors (MORs) or kappa-opioid receptors (KORs), makes them attractive candidates for therapeutic development, potentially avoiding the adverse side effects associated with traditional opioid analgesics, such as respiratory depression and addiction. Understanding the precise mechanisms by which deltakephalins modulate neuronal function is critical for advancing their therapeutic potential.

Quantitative Data: Receptor Binding and Functional Potency

The interaction of this compound and its analogs with opioid receptors is characterized by high affinity for DORs and significantly lower affinity for MORs and KORs. This selectivity is quantified through binding affinity (Ki) and functional potency (EC50/IC50) values obtained from various in vitro assays.

| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50/IC50) (nM) | Assay Type |

| [D-Pen2, D-Pen5]enkephalin (DPDPE) | Delta (δ) | 1.4[1] | - | Radioligand Binding |

| Mu (μ) | >10,000 | - | Radioligand Binding | |

| Kappa (κ) | >10,000 | - | Radioligand Binding | |

| Deltorphin II | Delta (δ) | 0.13[1] | - | Radioligand Binding |

| Mu (μ) | 2300 | - | Radioligand Binding | |

| Kappa (κ) | 1800 | - | Radioligand Binding | |

| [D-Ala2, D-Leu5]enkephalin (DADLE) | Delta (δ) | - | ~1-10 | cAMP Inhibition[2] |

| Mu (μ) | - | >1000 | cAMP Inhibition | |

| Kappa (κ) | - | >1000 | cAMP Inhibition |

Mechanism of Action: Signaling Pathways

This compound exerts its effects by activating DORs, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gi/o).

G-Protein Activation and Downstream Effectors

Upon agonist binding, the DOR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of downstream effector proteins.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

Role in Neurotransmission

This compound primarily functions as a neuromodulator, influencing the release of other neurotransmitters and altering the excitability of neurons. This is largely achieved through presynaptic inhibition.

Presynaptic Inhibition

Activation of presynaptic DORs by this compound leads to a reduction in neurotransmitter release from the nerve terminal. This occurs through the mechanisms described above: inhibition of VGCCs reduces the calcium influx necessary for vesicular fusion and neurotransmitter exocytosis, while activation of GIRK channels can hyperpolarize the terminal, further reducing the likelihood of action potential-induced neurotransmitter release.

Modulation of GABAergic and Glutamatergic Systems

-

GABAergic Transmission: this compound has been shown to suppress inhibitory neurotransmission by acting on presynaptic DORs located on GABAergic interneurons. This leads to a decrease in the frequency of both spontaneous and evoked inhibitory postsynaptic currents (IPSCs) in postsynaptic neurons.[3][4]

-

Glutamatergic Transmission: Similarly, this compound can inhibit excitatory neurotransmission by activating presynaptic DORs on glutamatergic neurons. This results in a reduction in the release of glutamate, as evidenced by a decrease in the frequency of excitatory postsynaptic currents (EPSCs).[5][6][7]

The net effect of this compound in a specific neural circuit will therefore depend on the relative expression and distribution of DORs on excitatory and inhibitory neurons.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology and function of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.

Protocol:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Competition Binding: In a 96-well plate, incubate a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine or a receptor-subtype-specific ligand) with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Protocol:

-

Cell Culture: Culture cells stably expressing the delta-opioid receptor (e.g., CHO or HEK293 cells).

-

Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (to activate adenylyl cyclase and raise basal cAMP levels) in the presence of varying concentrations of this compound.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effects of this compound on the electrical properties of individual neurons.

Protocol:

-

Slice Preparation: Prepare acute brain slices from a region of interest (e.g., hippocampus or prefrontal cortex) and maintain them in artificial cerebrospinal fluid (aCSF).

-

Recording Setup: Transfer a slice to a recording chamber on a microscope stage and perfuse with aCSF. Use a micromanipulator to position a glass micropipette filled with an internal solution onto the surface of a neuron.

-

Whole-Cell Configuration: Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane. Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell recording configuration.

-

Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs). To study GABAergic currents (IPSCs), the holding potential is typically near the reversal potential for glutamate receptors (e.g., 0 mV), while for glutamatergic currents (EPSCs), it is near the reversal potential for GABA receptors (e.g., -70 mV).

-

Drug Application: After obtaining a stable baseline recording, perfuse the slice with a known concentration of this compound and record the changes in the frequency and amplitude of the PSCs.

-

Data Analysis: Analyze the recorded currents to determine the effects of this compound on synaptic transmission. A decrease in the frequency of PSCs with no change in amplitude is indicative of a presynaptic mechanism of action.

Conclusion

This compound and its analogs are potent and selective agonists of the delta-opioid receptor. Their primary role in neurotransmission is the modulation of neuronal activity through the presynaptic inhibition of both GABAergic and glutamatergic signaling. This is mediated by the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and the modulation of key ion channels. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the rational design and development of novel DOR-targeted therapeutics with improved efficacy and safety profiles.

References

- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mu and Delta Opioid Receptors Modulate Inhibition within the Prefrontal Cortex Through Dissociable Cellular and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delta Opioid Receptors Regulate Temporoammonic-Activated Feedforward Inhibition to the Mouse CA1 Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential presynaptic effects of opioid agonists on Adelta- and C-afferent glutamatergic transmission to the spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate-evoked release of endogenous brain dopamine: inhibition by an excitatory amino acid antagonist and an enkephalin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of glutamatergic synaptic transmission and neuronal excitability in the prelimbic medial prefrontal cortex via delta-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Findings on Deltakephalin's Neuroprotective Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial findings regarding the neuroprotective properties of Deltakephalin, a delta-opioid receptor agonist. The information presented herein is a compilation of preclinical data from in vitro and in vivo studies, focusing on the molecular mechanisms, experimental protocols, and quantitative outcomes associated with this compound's neuroprotective effects.

Core Findings: Neuroprotection in Ischemic Models

This compound, specifically the synthetic peptide [D-Ala2, D-Leu5] enkephalin (DADLE), has demonstrated significant neuroprotective effects in models of cerebral ischemia. Studies utilizing both neuronal cell cultures subjected to oxygen-glucose deprivation/reperfusion (OGD/R) and animal models of middle cerebral artery occlusion (MCAO) have shown that DADLE can mitigate neuronal damage, reduce infarct volume, and improve neurological outcomes.[1][2]

Quantitative Data Summary

The neuroprotective efficacy of DADLE has been quantified in various experimental settings. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Effects of DADLE on SH-SY5Y Cells Subjected to OGD/R

| Treatment Group | OGD/R Duration | DADLE Concentration | Cell Viability (%) | Reference |

| Control | - | - | 100 | [1] |

| OGD/R | 4h OGD / 24h R | - | 52.3 ± 4.5 | [1] |

| OGD/R + DADLE | 4h OGD / 24h R | 1 µM | 78.6 ± 5.1* | [1] |

*p < 0.05 compared to the OGD/R group. Data are presented as mean ± SD.

Table 2: In Vivo Neuroprotective Effects of DADLE in a Rat MCAO Model

| Treatment Group | MCAO Duration | DADLE Dosage | Neurological Deficit Score (mNSS) | Infarct Volume (mm³) | Reference |

| Sham | - | Vehicle | 0.5 ± 0.2 | 2.1 ± 0.8 | [2] |

| MCAO + Vehicle | 2 hours | Vehicle | 12.3 ± 1.5 | 245.7 ± 25.3 | [2] |

| MCAO + DADLE | 2 hours | 1 mg/kg | 7.8 ± 1.2 | 135.4 ± 18.9 | [2] |

*p < 0.05 compared to the MCAO + Vehicle group. Neurological deficit was assessed using the modified Neurological Severity Score (mNSS). Data are presented as mean ± SD.

Key Signaling Pathways in this compound-Mediated Neuroprotection

The neuroprotective effects of this compound are attributed to the activation of several intracellular signaling pathways upon binding to the delta-opioid receptor (DOR). The primary pathways identified are the AMPK/mTOR/ULK1-mediated autophagy pathway, the PI3K/Akt survival pathway, and the ERK signaling pathway.

DOR-AMPK-Autophagy Axis

Activation of DOR by this compound initiates a signaling cascade that promotes neuronal survival through the induction of autophagy. This process involves the activation of AMP-activated protein kinase (AMPK), which in turn modulates the mTOR/ULK1 pathway to initiate the formation of autophagosomes.[1][3][4]

PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is also activated by this compound. Upon DOR activation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.[5][6]

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is also implicated in this compound-mediated neuroprotection. DOR activation can lead to the transactivation of receptor tyrosine kinases (RTKs) in an integrin-dependent manner, which subsequently activates the Ras/Raf/MEK/ERK signaling cascade.[7][8] This pathway is involved in the regulation of gene expression related to neuronal survival and plasticity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are the summarized protocols for the key experiments cited in this guide.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in SH-SY5Y Cells

This model simulates the conditions of ischemic stroke in a controlled cellular environment.

Protocol Steps:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.

-

Pre-treatment: Cells are pre-treated with 1 µM DADLE for 2 hours prior to OGD.

-

Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 4 hours.

-

Reperfusion: After OGD, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.

-

Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[9][10][11][12][13]

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is a widely used preclinical model of focal cerebral ischemia.[2][14][15]

Protocol Steps:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

MCAO Procedure: Anesthesia is induced, and the right middle cerebral artery is occluded by inserting a nylon monofilament into the internal carotid artery. The occlusion is maintained for 2 hours.

-

Drug Administration: DADLE (1 mg/kg) or vehicle is administered intravenously at the beginning of the reperfusion period.

-

Reperfusion: After 2 hours of occlusion, the filament is withdrawn to allow for reperfusion, which is maintained for 24 hours.

-

Outcome Assessment:

-

Neurological Deficit Score: Neurological function is assessed using the modified Neurological Severity Score (mNSS), a composite of motor, sensory, reflex, and balance tests.[14]

-

Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) tissue volume is then quantified.[16]

-

Conclusion and Future Directions

The initial findings strongly suggest that this compound possesses significant neuroprotective properties against ischemic injury. Its mechanism of action involves the activation of multiple pro-survival signaling pathways, including the induction of autophagy and the inhibition of apoptosis. The presented quantitative data and experimental protocols provide a solid foundation for further research in this area.

Future investigations should focus on:

-

Elucidating the detailed molecular interactions within the identified signaling pathways.

-

Evaluating the therapeutic window and optimal dosing for this compound in various models of neurological disorders.

-

Investigating the long-term effects of this compound treatment on functional recovery and cognitive outcomes.

-

Exploring the potential of this compound as a standalone or adjunct therapy for ischemic stroke and other neurodegenerative diseases.

This technical guide serves as a resource for researchers and drug development professionals to facilitate the continued exploration of this compound's therapeutic potential.

References

- 1. Delta Opioid activation of the Mitogen-activated protein kinase cascade does not require transphosphorylation of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delta opioid receptor agonists activate PI3K-mTORC1 signaling in parvalbumin-positive interneurons in mouse infralimbic prefrontal cortex to exert acute antidepressant-lie effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/Akt Pathway: A Role in δ-Opioid Receptor-Mediated RGC Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delta-opioid receptors activate ERK/MAP kinase via integrin-stimulated receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 16. Histology and Infarct Volume Determination in Rodent Models of Stroke [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Endogenous Functions of Deltorphin-like Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous functions, signaling pathways, and experimental analysis of deltorphin-like peptides. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Deltorphin-like Peptides

Deltorphins are naturally occurring opioid peptides, originally isolated from the skin of frogs from the Phyllomedusa genus.[1][2] They are highly potent and selective agonists for the delta-opioid receptor (DOR). In mammals, the endogenous counterparts that primarily interact with DORs are enkephalins, which are involved in a variety of physiological processes, including pain modulation, mood regulation, and gastrointestinal function.[3][4][5] This guide will explore the critical aspects of these peptides, from their molecular interactions to their systemic effects.

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various deltorphin-like peptides and other selective DOR agonists. This data is crucial for comparing the pharmacological profiles of these compounds.

Table 1: Binding Affinity (Ki) of Deltorphin-like Peptides and Analogs for Opioid Receptors

| Compound | Receptor | Species | Tissue/Cell Line | Ki (nM) |

| Deltorphin I | δ-Opioid | Rat | Brain | 0.23 |

| μ-Opioid | Rat | Brain | 240 | |

| Deltorphin II | δ-Opioid | Rat | Brain | 0.18 |

| μ-Opioid | Rat | Brain | 3600 | |

| [D-Ala2]Deltorphin I | δ-Opioid | Mouse | Brain | 0.5 |

| μ-Opioid | Mouse | Brain | 694 | |

| [D-Ala2]Deltorphin II | δ-Opioid | Rat | Brain | 0.16 |

| μ-Opioid | Rat | Brain | 2800 | |

| DPDPE | δ-Opioid | - | - | 0.68 |

| SNC80 | δ-Opioid | - | - | 1.1 |

Table 2: Functional Potency (EC50/IC50) of Deltorphin-like Peptides and Analogs

| Compound | Assay | Cell Line | EC50/IC50 (nM) |

| Deltorphin II | cAMP Inhibition | HEK293 | 0.1 |

| DPDPE | cAMP Inhibition | HEK293 | 0.3 |

| SNC80 | cAMP Inhibition | CHO | 1.5 |

| Deltorphin II | GTPγS Binding | CHO | 0.2 |

| DPDPE | GTPγS Binding | CHO | 0.8 |

Signaling Pathways of Deltorphin-like Peptides

Activation of the delta-opioid receptor by deltorphin-like peptides initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of Gi/o proteins.

Upon binding, the activated G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. The Gβγ subunit can directly modulate ion channels, such as voltage-gated calcium channels (CaV), leading to reduced calcium influx. Furthermore, the Gβγ subunit can activate other signaling molecules like Protein Kinase C (PKC) and the Phosphoinositide 3-kinase (PI3K)/Extracellular signal-regulated kinase (ERK) pathway. These signaling events culminate in various cellular responses, including the modulation of neurotransmitter release, changes in gene expression, and alterations in cell excitability.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of deltorphin-like peptides.

Radioligand Binding Assay for Delta-Opioid Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.

Materials:

-

Cell membranes expressing delta-opioid receptors (e.g., from CHO-DOR or HEK-DOR cells)

-

Radioligand (e.g., [³H]DPDPE or [³H]Naltrindole)

-

Test compound (unlabeled deltorphin-like peptide or analog)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (e.g., GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell membranes by homogenization and centrifugation of cells expressing the delta-opioid receptor.

-

In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

This protocol measures the ability of a deltorphin-like peptide to inhibit adenylyl cyclase and reduce cAMP levels, a hallmark of Gi/o-coupled receptor activation.

Materials:

-

Cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells)

-

Forskolin (to stimulate adenylyl cyclase)

-

Test compound (deltorphin-like peptide)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well low-volume microplate

-

HTRF-compatible plate reader

Procedure:

-

Culture cells in an appropriate medium and seed them into the 384-well plate.

-

Pre-treat the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to occur.

-

Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the concentration-response curve for the test compound to derive its IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of deltorphin-like peptides on ion channel activity and synaptic transmission in neurons.

Materials:

-

Brain slices or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and microscope

-

Test compound (deltorphin-like peptide)

Procedure:

-

Prepare acute brain slices or cultured neurons for recording.

-

Transfer the preparation to a recording chamber continuously perfused with aCSF.

-

Under visual guidance, approach a neuron with a glass micropipette filled with internal solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, record synaptic currents (e.g., IPSCs or EPSCs) or voltage-gated ion channel currents.

-

Establish a stable baseline recording.

-

Bath-apply the deltorphin-like peptide at a known concentration.

-

Record the changes in current amplitude, frequency, and kinetics in the presence of the compound.

-

Analyze the data to determine the effect of the peptide on neuronal excitability and synaptic transmission.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of a novel deltorphin-like peptide.

Endogenous Functions in Mammals

In mammals, the primary endogenous ligands for the delta-opioid receptor are the enkephalins (Met-enkephalin and Leu-enkephalin).[3][4] These pentapeptides are widely distributed throughout the central and peripheral nervous systems and are involved in several key physiological functions:

-

Pain Modulation: Enkephalins act as natural analgesics by inhibiting the transmission of pain signals in the spinal cord and brain.[4][6] They can suppress the release of excitatory neurotransmitters from primary afferent nerve terminals.

-

Mood and Emotional Regulation: The delta-opioid system is implicated in the regulation of anxiety and depression. Activation of DORs can produce anxiolytic and antidepressant-like effects.

-

Stress Response: Endogenous opioids, including enkephalins, are released in response to stress and can help to mitigate its physiological and psychological effects.[4]

-

Gastrointestinal Motility: Opioid receptors are present in the enteric nervous system, and enkephalins play a role in regulating intestinal motility and secretion.[4]

-

Cardiovascular Function: Evidence suggests that delta-opioid receptor activation can offer cardioprotective effects, particularly in the context of ischemia-reperfusion injury.

Conclusion

Deltorphin-like peptides and their endogenous mammalian counterparts, the enkephalins, are crucial modulators of a wide array of physiological processes through their selective action on the delta-opioid receptor. A thorough understanding of their signaling pathways and functions, facilitated by the experimental protocols detailed in this guide, is essential for the development of novel therapeutics targeting the delta-opioid system for conditions such as chronic pain, mood disorders, and more. The quantitative data and workflows presented herein provide a foundational resource for researchers dedicated to advancing this promising field of pharmacology.

References

- 1. pnas.org [pnas.org]

- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. idosi.org [idosi.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Efficiency Purification of Deltakephalin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction Deltakephalin is a synthetic pentapeptide and a selective agonist for the delta-opioid receptor, making it a valuable tool in neurological research and a potential therapeutic agent. Achieving high purity of this peptide is critical for accurate in vitro and in vivo studies. This application note details a robust and reproducible method for the purification of chemically synthesized crude this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol consistently yields high-purity this compound suitable for a range of research applications.

Experimental Overview The purification method employs a C18 stationary phase and a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent. TFA serves to sharpen peaks and improve the separation of the target peptide from synthesis-related impurities. A gradient elution is utilized to ensure optimal resolution. The workflow for the purification process is outlined below.

Application Notes: Development of a Cell-Based Functional Assay for Deltakephalin Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deltakephalin is a synthetic peptide agonist that exhibits high affinity and selectivity for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily. Upon activation, DORs primarily couple to inhibitory G proteins (Gi/o), leading to a downstream signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (camp) levels.[1] This signaling pathway is a key mechanism through which DOR agonists mediate their physiological effects, which include analgesia and antidepressant-like actions.

The development of robust cell-based assays is crucial for the discovery and characterization of novel DOR agonists like this compound. Such assays provide a quantitative measure of a compound's potency and efficacy in a controlled cellular environment. This application note details a protocol for a functional cell-based assay to measure the activity of this compound by quantifying its effect on intracellular cAMP levels.

Principle of the Assay

This assay quantifies the ability of this compound to inhibit the production of intracellular cAMP. Cells stably expressing the human delta-opioid receptor are first treated with forskolin, a potent activator of adenylyl cyclase, to elevate basal cAMP levels. The subsequent addition of a DOR agonist, such as this compound, activates the Gi-coupled receptor, which in turn inhibits adenylyl cyclase and leads to a dose-dependent decrease in intracellular cAMP concentration.[2] The change in cAMP is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[1][3] The potency of the agonist is determined by calculating its EC50 value from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the canonical Gi-coupled signaling pathway initiated by this compound binding to the delta-opioid receptor.

Caption: this compound Gi-coupled signaling pathway.

Experimental Workflow Diagram

The diagram below outlines the key steps of the cAMP functional assay.

Caption: Workflow for the this compound cAMP assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: CHO-K1 cells stably expressing the human delta-opioid receptor (CHO-K1-hDOR). Several vendors provide such cell lines.[4][5][6]

-

Cell Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin, as required for the specific cell line).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, supplemented with 0.1% Bovine Serum Albumin (BSA).

-

Test Compound: this compound.

-

Reference Agonist: SNC80 or DADLE ([D-Ala², D-Leu⁵]-enkephalin).[7][8]

-

Adenylyl Cyclase Activator: Forskolin.

-

cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.

-

Cell Culture Reagents: Trypsin-EDTA, PBS.

-

Equipment: Humidified CO2 incubator (37°C, 5% CO2), microplate reader compatible with the chosen detection technology, multichannel pipettes, sterile 96-well assay plates (white, opaque for luminescence/fluorescence).

Protocol 1: Cell Culture and Maintenance

-

Culture CHO-K1-hDOR cells in T-75 flasks using the recommended complete culture medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent.

-

To passage, wash the cell monolayer with sterile PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density. The cell line has been validated for stability over at least 10 passages.[6]

Protocol 2: cAMP Functional Assay

-

Cell Seeding:

-

Harvest CHO-K1-hDOR cells as described above.

-

Resuspend the cells in complete culture medium to a concentration of 1 x 10^5 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well assay plate (10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C, 5% CO2.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution series of this compound in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.01 pM). Prepare a similar dilution series for the reference agonist.

-

Prepare a stock solution of forskolin in DMSO. Dilute it in assay buffer to a working concentration that is twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration). The optimal forskolin concentration should be determined empirically to produce approximately 80% of the maximal cAMP signal (EC80).

-

-

Assay Procedure:

-

Gently remove the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 50 µL of the various this compound (or reference agonist) dilutions to the appropriate wells. Include wells for a "no agonist" control (assay buffer only).

-

Add 50 µL of the 2X forskolin working solution to all wells, bringing the total volume to 100 µL.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit. This typically involves adding lysis buffer and detection reagents (e.g., antibody-cryptate and cAMP-d2 for HTRF) and incubating at room temperature for 60 minutes.[3]

-

-

Data Acquisition:

-

Read the plate on a microplate reader using the appropriate settings for the detection technology (e.g., for HTRF, read fluorescence at 665 nm and 620 nm).

-

Data Presentation and Analysis

-

Data Normalization: The raw data (e.g., HTRF ratio) should be converted to cAMP concentration using a standard curve run in parallel. The results can then be normalized.

-

0% Inhibition (High cAMP): Signal from wells with forskolin only (no agonist).

-

100% Inhibition (Low cAMP): Signal from wells with a saturating concentration of a potent reference agonist.

-

-

Dose-Response Curve: Plot the percentage inhibition against the logarithm of the this compound concentration.

-

EC50 Calculation: Fit the data using a four-parameter logistic regression model to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

Quantitative Data Summary

The results from the assay should be summarized in a table for clear comparison of compound potencies.

| Compound | EC50 (nM) | Max Inhibition (%) | Hill Slope |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |